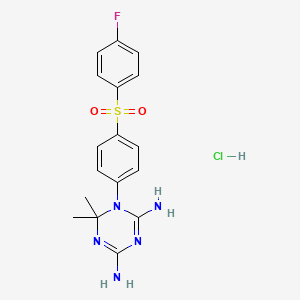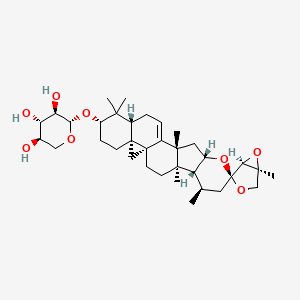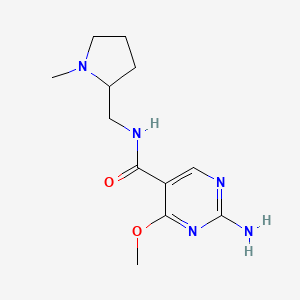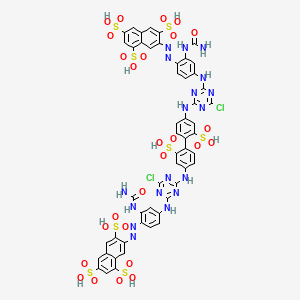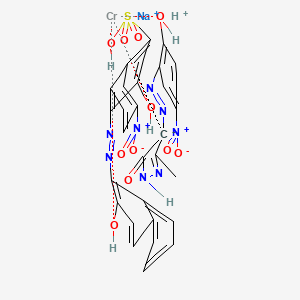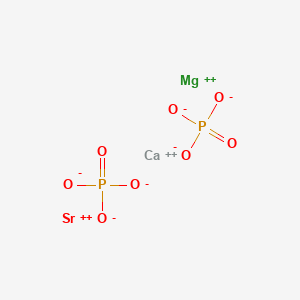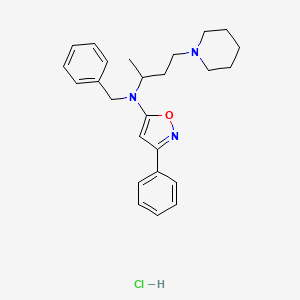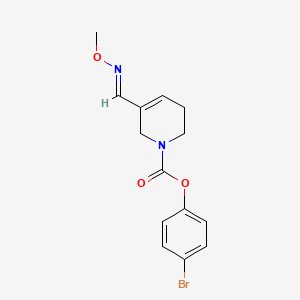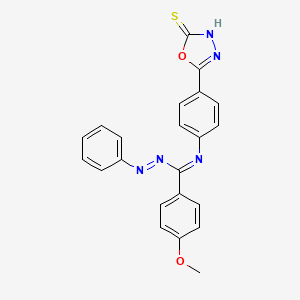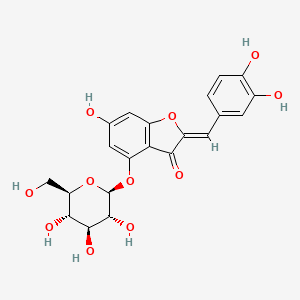
Cernuoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cernuoside is a naturally occurring flavonoid glycoside found in various plant species. It belongs to the aurone subclass of flavonoids, which are known for their antioxidant properties. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cernuoside can be synthesized through various chemical reactions involving the coupling of specific flavonoid precursors. One common method involves the use of chemical degradations and spectroscopic methods to isolate and identify the compound from plant materials . The synthesis typically involves the formation of the aurone structure followed by glycosylation to attach the sugar moiety.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources such as the flowers of Acacia dealbata . The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like countercurrent chromatography have also been employed for the separation and purification of this compound from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Cernuoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted flavonoid compounds. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: Cernuoside is used as a model compound for studying the antioxidant properties of flavonoids.
Biology: this compound has been shown to exhibit anti-inflammatory and anticancer activities in various biological assays.
Industry: this compound is used in the development of natural antioxidants for food and cosmetic industries.
Mécanisme D'action
Cernuoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Cernuoside is similar to other flavonoid glycosides such as quercetin and bractein. it has unique structural features and biological activities that distinguish it from these compounds:
Similar Compounds
- Quercetin
- Bractein
- Luteolin
- Apigenin
These compounds share similar flavonoid structures and biological activities but differ in their specific chemical properties and effects .
Propriétés
Numéro CAS |
480-69-3 |
|---|---|
Formule moléculaire |
C21H20O11 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-13-6-9(23)5-12-16(13)17(26)14(30-12)4-8-1-2-10(24)11(25)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |
Clé InChI |
ZZERRGHHDDWLEN-YRDFTBLNSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


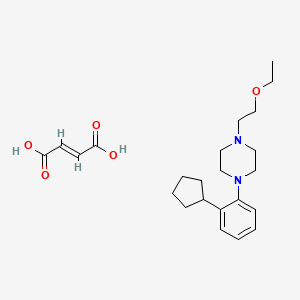
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
